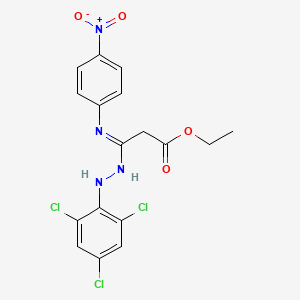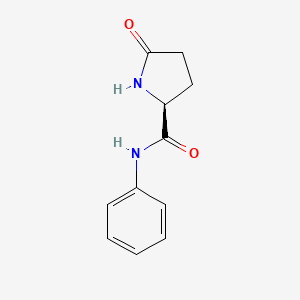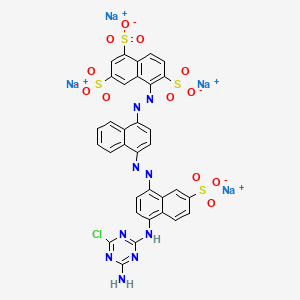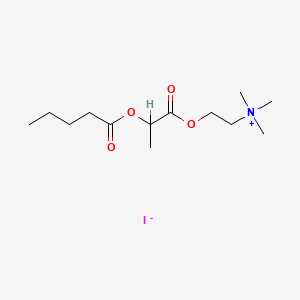![molecular formula C30H42N4O2 B14462423 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine CAS No. 72242-52-5](/img/structure/B14462423.png)
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazine core substituted with two octyloxyphenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-(octyloxy)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine core can be oxidized to form corresponding oxides.
Reduction: Reduction of the tetrazine ring can lead to the formation of dihydrotetrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine involves its interaction with molecular targets through its tetrazine core and phenyl substituents. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with various substrates. This property is exploited in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: A precursor in the synthesis of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine.
3,6-Diphenyl-1,2,4,5-tetrazine: Similar structure but lacks the octyloxy groups, resulting in different chemical properties.
3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine: Contains methoxy groups instead of octyloxy, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of octyloxy groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
72242-52-5 |
|---|---|
Molekularformel |
C30H42N4O2 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
3,6-bis(4-octoxyphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C30H42N4O2/c1-3-5-7-9-11-13-23-35-27-19-15-25(16-20-27)29-31-33-30(34-32-29)26-17-21-28(22-18-26)36-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI-Schlüssel |
OYUKHSSBYCYPKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)






![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

